molecular formula C10H11BrO4 B13975985 Methyl 4-bromo-2,6-dimethoxybenzoate CAS No. 81574-70-1

Methyl 4-bromo-2,6-dimethoxybenzoate

Número de catálogo: B13975985
Número CAS: 81574-70-1
Peso molecular: 275.10 g/mol
Clave InChI: GCWKUTQZTLIWAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-bromo-2,6-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H11BrO4 and its molecular weight is 275.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-2,6-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2,6-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

81574-70-1

Fórmula molecular

C10H11BrO4

Peso molecular

275.10 g/mol

Nombre IUPAC

methyl 4-bromo-2,6-dimethoxybenzoate

InChI

InChI=1S/C10H11BrO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,1-3H3

Clave InChI

GCWKUTQZTLIWAQ-UHFFFAOYSA-N

SMILES canónico

COC1=CC(=CC(=C1C(=O)OC)OC)Br

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to Pharmacophore Modeling with Polysubstituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the key molecular features necessary for biological activity.[1] This guide offers a detailed exploration of pharmacophore modeling with a specific focus on polysubstituted aryl bromides, a chemical scaffold of increasing importance in medicinal chemistry. Aryl halides are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][3] We will move beyond standard protocols to address the unique challenges and opportunities presented by the bromine substituent, particularly its capacity for halogen bonding—a critical, yet often overlooked, non-covalent interaction. This document is intended for drug discovery researchers and computational scientists, providing not only step-by-step workflows but also the underlying scientific rationale to empower robust and predictive model generation.

Foundational Principles: The Pharmacophore Concept

First articulated by Paul Ehrlich, a pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response.[1] These features are not atoms themselves, but rather abstract representations of interaction points, such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (H)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Centers (PI, NI)[4][5]

Pharmacophore models serve as powerful 3D search queries for virtual screening, enabling the rapid identification of novel, structurally diverse compounds that are likely to be active.[6][7] They are broadly developed through two primary strategies: ligand-based and structure-based approaches.[8][9]

The Unique Case of Polysubstituted Aryl Bromides in Drug Design

The incorporation of halogens, particularly bromine, into drug candidates is a common strategy to enhance potency, modulate physicochemical properties like lipophilicity for improved membrane permeability, and influence ADME/T profiles.[10][11][12] Polysubstituted aryl bromides present a unique set of considerations for pharmacophore modeling that demand a more nuanced approach.

The Critical Role of the Halogen Bond:

The central challenge and opportunity in modeling these compounds is the halogen bond (X-bond) . This is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (termed the σ-hole) and a Lewis base (e.g., a carbonyl oxygen, a nitrogen in a heterocycle, or the π-system of an aromatic ring).[13][14]

  • Causality: Ignoring the halogen bond can lead to fundamentally flawed pharmacophore models that fail to capture a key driver of binding affinity. Standard feature definitions may misclassify this interaction as merely hydrophobic or fail to capture its precise geometry. Therefore, explicitly defining a Halogen Bond Donor (HBD) feature is paramount for accuracy.

Influence of Polysubstitution:

The "polysubstituted" nature of the scaffold adds another layer of complexity. Additional substituents on the aryl ring directly influence:

  • Steric Profile: They create distinct three-dimensional shapes and may introduce exclusion volumes that must be accounted for in the model.

  • Electronic Properties: Electron-withdrawing or -donating groups modulate the electrostatic potential of the entire molecule, including the magnitude of the bromine's σ-hole, thereby tuning the strength of the halogen bond.[15]

  • Conformational Flexibility: Substituents with rotatable bonds necessitate thorough conformational analysis to identify the bioactive conformation.

This guide will detail protocols that explicitly account for these factors.

Ligand-Based Pharmacophore Modeling Workflow

This approach is utilized when the 3D structure of the target is unknown, relying on a set of known active ligands to deduce the common features responsible for activity.[8][16]

Diagram: Ligand-Based Modeling Workflow

G cluster_prep Phase 1: Data Preparation cluster_model Phase 2: Model Generation cluster_validate Phase 3: Rigorous Validation Data 1. Curate Ligand Set (Actives & Inactives) Conformer 2. Generate Conformers (Thorough Search) Data->Conformer Features 3. Define & Map Features (Incl. Halogen Bond Donor) Conformer->Features Align 4. Align Molecules & Generate Hypotheses Features->Align Rank 5. Rank Hypotheses (Statistical Scoring) Align->Rank Test 6. Screen Test Set & Decoy Set Rank->Test Metrics 7. Calculate Metrics (EF, ROC, etc.) Test->Metrics Final 8. Final Validated Model Metrics->Final

Caption: Workflow for developing a robust ligand-based pharmacophore model.

Protocol 1: Ligand-Based Model Generation

Objective: To derive a predictive pharmacophore hypothesis from a set of polysubstituted aryl bromide ligands.

Step 1: Curate the Ligand Set (Training & Test Sets)

  • Action: Assemble a training set of at least 5-10 structurally diverse, active compounds with known biological activity. Crucially, also assemble a set of inactive compounds.[17] Divide your total dataset, creating an independent test set for later validation.[18]

  • Causality (Trustworthiness): The diversity of substitution patterns on the aryl ring is critical. A model built from a narrow chemical space will have poor generalizability. Inactive compounds are essential to define regions of forbidden space (exclusion volumes) and prevent the generation of overly simplistic models.[5]

Step 2: Conformer Generation

  • Action: For each molecule in the training set, generate a comprehensive set of low-energy 3D conformations. Use a high energy cutoff (e.g., 20 kcal/mol above the global minimum) to ensure broad sampling of the conformational space.[19]

  • Causality (Expertise): The bioactive conformation is often not the lowest energy state in solution. A thorough search is vital to ensure the correct 3D arrangement of features can be identified. This is especially true for flexible substituents on the aryl ring.

Step 3: Pharmacophore Feature Definition

  • Action: Define the feature types to be mapped. Most software (e.g., LigandScout, MOE, Discovery Studio, PHASE) includes standard features.[20][21][22] The key intervention here is to ensure the bromine atom is correctly defined.

    • Standard Approach: Map as a Hydrophobic (H) feature.

    • Expert Approach: Define a Halogen Bond Donor (HBD) feature. Some modern software packages have this built-in. If not, it can often be defined using a custom SMARTS pattern or by placing a positive ionizable feature point along the R-Br vector, representing the σ-hole.

  • Causality (Expertise): Explicitly defining the HBD feature ensures the model captures the unique, directional nature of this interaction, leading to higher accuracy and specificity compared to treating it as a simple hydrophobic feature.

Step 4: Hypothesis Generation and Ranking

  • Action: Use the software's algorithm (e.g., HipHop in Catalyst/Discovery Studio) to align the conformers and identify common feature arrangements (hypotheses).[23]

  • Causality (Trustworthiness): The software generates numerous potential models. These are ranked based on statistical scores that evaluate how well they map the active compounds while simultaneously not mapping the inactive ones. This self-validating step prioritizes models with high discriminatory power.

Structure-Based Pharmacophore Modeling Workflow

This method is employed when the 3D structure of the target protein, ideally complexed with a ligand, is available.[9][24] It provides direct insight into the key interactions within the binding site.

Diagram: Key Interactions of an Aryl Bromide

G cluster_ligand Polysubstituted Aryl Bromide cluster_pocket Protein Binding Site Aryl Aryl Ring (Hydrophobic) Br Bromine (Halogen Bond Donor) Subst Substituent (H-Bond Acceptor) HydroPocket Hydrophobic Pocket (e.g., Leu, Val) Aryl->HydroPocket Hydrophobic Interaction Acceptor Halogen Bond Acceptor (e.g., Carbonyl Oxygen) Br->Acceptor Halogen Bond Donor H-Bond Donor (e.g., Ser, Thr) Subst->Donor Hydrogen Bond

Caption: Key pharmacophoric interactions for a polysubstituted aryl bromide.

Protocol 2: Structure-Based Model Generation

Objective: To derive a pharmacophore model from the 3D structure of a protein-ligand complex.

Step 1: Prepare the Protein-Ligand Complex

  • Action: Start with a high-resolution crystal structure (PDB). Prepare the structure by adding hydrogens, assigning correct protonation states, and optimizing the hydrogen-bonding network.

  • Causality (Trustworthiness): A poorly prepared protein structure is a primary source of error. Incorrect protonation states of residues like histidine or aspartic acid can lead to the misidentification of H-bond donor/acceptor features.

Step 2: Analyze Ligand-Receptor Interactions

  • Action: Use the prepared complex to identify all key interactions between the polysubstituted aryl bromide and the binding site residues. Pay close attention to the environment around the bromine atom. Look for nearby Lewis bases (e.g., backbone carbonyls, carboxylate side chains) that could act as halogen bond acceptors.

  • Causality (Expertise): This direct analysis validates the importance of the halogen bond. If a clear halogen bond is observed in the crystal structure, any derived pharmacophore model must include this feature to be considered valid.

Step 3: Generate Pharmacophore Features

  • Action: Use a structure-based pharmacophore tool (e.g., LigandScout, Discovery Studio's "Receptor-Ligand Pharmacophore Generation" protocol) to automatically generate features based on the observed interactions.[5][25]

  • Causality (Trustworthiness): This process translates the 3D interaction map directly into a pharmacophore query.[6] The resulting model is inherently grounded in the experimental structural data, providing a high degree of confidence.

Step 4: Refine the Model with Exclusion Volumes

  • Action: Add exclusion volume spheres to the model to represent the space occupied by the receptor. This prevents hits that would clash with the protein.

  • Causality (Expertise): A simple feature map is insufficient; it doesn't account for the shape of the binding pocket. Exclusion volumes significantly improve the screening performance by eliminating poorly shaped molecules early, reducing false positives.

The Imperative of Rigorous Model Validation

A generated pharmacophore is merely a hypothesis until it is rigorously validated. The goal of validation is to prove that the model can successfully distinguish known active compounds from inactive or random compounds.[26]

Protocol 3: Pharmacophore Model Validation

Objective: To assess the predictive power and reliability of a generated pharmacophore model.

Step 1: Prepare Validation Datasets

  • Action: Use the test set of known actives that were held back from model creation. Additionally, create a decoy set —a collection of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies, presumed to be inactive.

  • Causality (Trustworthiness): Validating against the training set is a circular argument. An independent test set provides a true measure of predictive power.[9] A decoy set is crucial to test for enrichment, ensuring the model isn't just finding molecules of a certain size or lipophilicity.

Step 2: Screen the Datasets

  • Action: Use the final pharmacophore hypothesis as a query to screen a database containing the test set actives and the decoy set molecules.

  • Action: Record which molecules match the pharmacophore.

Step 3: Calculate Performance Metrics

  • Action: Calculate key validation metrics to quantify the model's performance. Common metrics include:

    • Yield of Actives (Ya): The percentage of active compounds in the hit list.

    • Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding actives compared to random selection. An EF > 1 is desired.[26]

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to discriminate; a value of 1.0 is perfect, while 0.5 is random.[5]

Data Presentation: Sample Validation Metrics
MetricModel A (No HBD Feature)Model B (With HBD Feature)Interpretation
Actives in Test Set 2020Total active compounds to find.
Decoys in Database 19801980Total inactive/random compounds.
Total Hits Found 15085Number of compounds matching the query.
Actives Found (True Positives) 1218Model B is more sensitive.
Enrichment Factor (Top 1%) 5.215.8Model B is significantly better at early enrichment.
ROC AUC 0.780.91Model B has superior discriminatory power.

Causality (Expertise): As demonstrated in the hypothetical data above, explicitly modeling the halogen bond (Model B) results in a more specific query. This leads to fewer total hits but a much higher concentration of true positives, demonstrating superior enrichment and overall predictive power.

Conclusion and Future Perspectives

Pharmacophore modeling of polysubstituted aryl bromides requires a scientifically rigorous approach that acknowledges the unique chemical properties of the halogen atom. By moving beyond generic feature definitions and explicitly incorporating the halogen bond, researchers can develop models with significantly enhanced predictive power. The self-validating nature of the protocols described herein, which rely on robust statistical evaluation and testing against independent datasets, ensures a high degree of confidence in the final model.

Future advancements will likely involve the integration of molecular dynamics simulations to account for protein flexibility and water networks, providing an even more dynamic and accurate picture of the binding event.[27][28] Furthermore, the application of machine learning algorithms to refine scoring functions and improve the selection of decoy sets will continue to push the boundaries of what is possible in rational drug design.[4]

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Available at: [Link]

  • Kuz'min, V. E., Artemenko, A. G., & Polishchuk, P. G. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. ResearchGate. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Pharmacophore Modeling in Computational Drug Design: A Critical Review. ijarsct.co.in. Available at: [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]

  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Click2Drug. Available at: [Link]

  • Yang, Z. (2010). Pharmacophore modeling and applications in drug discovery: Challenges and recent advances. ResearchGate. Available at: [Link]

  • Schrödinger. (n.d.). Phase. Schrödinger. Available at: [Link]

  • Frontiers. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • Seo, S. (n.d.). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. Available at: [Link]

  • YouTube. (2020). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. YouTube. Available at: [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]

  • Polishchuk, P., Tinkov, O., Khristova, T., & Ognichenko, L. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. PMC. Available at: [Link]

  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

  • ResearchGate. (2014). What is the best free software for Pharmacophore mapping?. ResearchGate. Available at: [Link]

  • American Chemical Society. (2025). Towards next generation pharmacophore modeling for compound profiling: Concepts and applications. ACS Fall 2025. Available at: [Link]

  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. Available at: [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. Available at: [Link]

  • SlideShare. (n.d.). Pharmacophore Modeling and Docking Techniques.ppt. SlideShare. Available at: [Link]

  • Sathee Jee. (n.d.). Chemistry Aryl Halides. Sathee Jee. Available at: [Link]

  • Roizen, J. L., & Toste, F. D. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC. Available at: [Link]

  • Rahma, S. R., Mahrous, M., & Al-Harrasi, A. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]

  • Cavalluzzi, M. M., Mangiatordi, G. F., Nicolotti, O., & Lentini, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [Link]

  • Oreate AI Blog. (2026). Exploring Fusion Chemistry: The Role of Aryl Halides in Modern Synthesis. Oreate AI Blog. Available at: [Link]

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed. Available at: [Link]

  • Wang, S., Li, Y., Wang, J., Zhang, H., & Yao, Z. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC. Available at: [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. ResearchGate. Available at: [Link]

  • Kumar, M., et al. (2025). 3D-QSAR, Pharmacophore Modeling, ADMET and DFT Studies of Halogenated Conjugated Dienones as Potent MAO-B Inhibitors. Current Computer-Aided Drug Design. Available at: [Link]

  • ResearchGate. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services. Creative Biolabs. Available at: [Link]

  • Xu, Z., Yang, Z., Liu, Y., Lu, Y., Chen, K., & Zhu, W. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Aryl halide. Wikipedia. Available at: [Link]

  • Wolters, L. P., & Bickelhaupt, F. M. (2020). Halogen Bonds in Ligand-Protein Systems: Molecular Orbital Theory for Drug Design. ChemRxiv. Available at: [Link]

  • S, A., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. MDPI. Available at: [Link]

  • Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. Available at: [Link]

  • Duarte, D., et al. (2019). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. Available at: [Link]

  • Thomas, T., et al. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. Available at: [Link]

  • Raman, E. P., & MacKerell, A. D. (2015). Pharmacophore modeling using site-identification by ligand competitive saturation (SILCS) with multiple probe molecules. PubMed. Available at: [Link]

  • Yin, J., et al. (2007). A quantitative structure-activity relationship and pharmacophore modeling investigation of aryl-X and heterocyclic bisphosphonates as bone resorption agents. PubMed. Available at: [Link]

  • Chen, H., et al. (2013). Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. PMC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Sourcing Methyl 4-bromo-2,6-dimethoxybenzoate for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of pharmaceutical research and drug development, the success of a synthesis campaign often hinges on the quality and reliable supply of key chemical intermediates. Methyl 4-bromo-2,6-dimethoxybenzoate (CAS No. 81574-70-1) is one such critical building block. Its polysubstituted benzene ring, featuring a bromine atom for subsequent cross-coupling reactions and strategically placed methoxy groups that influence electronic properties and solubility, makes it a valuable precursor in the synthesis of complex molecular architectures. Its utility is particularly noted in the development of novel therapeutics where precise structural modifications are paramount.

This guide provides an in-depth technical overview for researchers, chemists, and supply chain professionals on sourcing this reagent. We will move beyond a simple list of vendors to discuss the critical aspects of supplier qualification, incoming material verification, and safe handling, ensuring that the material you procure meets the stringent demands of your research and development pipeline.

Chapter 1: Physicochemical Profile and Identification

A thorough understanding of the material's properties is the foundation of effective sourcing and quality control.

  • Chemical Name: Methyl 4-bromo-2,6-dimethoxybenzoate

  • CAS Number: 81574-70-1

  • Molecular Formula: C₁₀H₁₁BrO₄[1]

  • Molecular Weight: 275.10 g/mol [1]

  • Structure:

    
    
    
  • Typical Appearance: White to off-white crystalline powder or solid.

  • Purity: Commercially available purities typically range from 97% to >98%.[1]

Chapter 2: The Commercial Supplier Landscape

Identifying a reliable supplier is a multi-faceted process that involves balancing cost, quality, and logistical efficiency. While numerous suppliers list this compound, they can be broadly categorized into primary manufacturers, large distributors, and specialized boutique labs. The following table provides a comparative overview of notable suppliers.

Supplier Typical Purity Offered Available Quantities Notes
BLD Pharm >98%[1][2]1g, 5g, 25g, 100g, bulkOften provides access to analytical data like NMR and HPLC upon request.[2]
Alchimica Not Specified1g, 5gEuropean-based supplier, pricing may reflect import duties depending on location.[3]
TCI America >98.0% (for related isomers)[4]Gram to multi-gram scaleA well-established supplier with strong quality documentation, though the specific 2,6-dimethoxy isomer may require custom synthesis inquiry.
Sigma-Aldrich (Merck) ≥98% (for related isomers)[5]Gram scaleA global distributor with a robust supply chain, but availability for this specific isomer can be variable. Often lists related compounds like the 2-methoxy or 2,6-difluoro analogues.[5]

This table is representative and not exhaustive. Researchers should always verify current stock and specifications directly with the supplier.

Chapter 3: A Self-Validating System for Supplier Qualification and Quality Control

Trust in your starting material is non-negotiable. Simply relying on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications. A robust internal validation process is essential. This workflow ensures that the material meets your specific experimental requirements, creating a self-validating system for every batch procured.

Logical Workflow for Incoming Material Qualification

The following diagram outlines a systematic approach to qualifying a new batch of Methyl 4-bromo-2,6-dimethoxybenzoate.

QC_Workflow cluster_procurement Procurement & Receiving cluster_analytical Analytical Verification cluster_decision Decision & Release receive Receive Shipment (CAS: 81574-70-1) docs Review Supplier Docs (CoA, SDS) receive->docs quarantine Quarantine Material docs->quarantine sample Prepare QC Sample quarantine->sample hplc Purity Assay (HPLC) (Target: >99.0%) sample->hplc nmr Structure ID (¹H NMR) (Confirm Substitution) sample->nmr ms Mass Verification (LC-MS) (Confirm M.W.) sample->ms compare Compare Data to Spec hplc->compare nmr->compare ms->compare decision Pass / Fail? compare->decision release Release to R&D Inventory decision->release Pass reject Reject & Contact Supplier decision->reject Fail

Sources

Methodological & Application

Application Notes & Protocols for Sonogashira Coupling of Electron-Rich Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms. However, its application to electron-rich aryl halides presents significant challenges, primarily due to a sluggish oxidative addition step. This guide provides an in-depth analysis of the mechanistic hurdles and offers field-proven strategies and detailed protocols to achieve high-yielding couplings with these challenging substrates. We will explore catalyst and ligand selection, the strategic use of copper-free conditions, and the optimization of bases and solvents to empower researchers to overcome synthetic obstacles in pharmaceutical and materials science applications.

The Challenge: Understanding the Inertness of Electron-Rich Aryl Halides

The Sonogashira reaction is a powerful tool for synthesizing arylalkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and organic materials.[1][2] The reaction's efficiency, however, is highly dependent on the electronic nature of the aryl halide. While electron-deficient and electron-neutral aryl halides typically react under standard conditions, their electron-rich counterparts (e.g., those bearing alkoxy or amino groups) are notoriously difficult substrates.

The core of this challenge lies in the rate-determining step of the palladium catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) complex.[3] Electron-donating groups on the aromatic ring increase the electron density of the carbon-halogen bond. This strengthening of the C-X bond makes it less susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst, thereby slowing down the entire catalytic process and leading to low or no conversion.[4]

The general reactivity trend for the halide is I > Br > OTf >> Cl, with aryl chlorides being particularly unreactive due to their strong C-Cl bond.[4] Overcoming this innate inertness requires a carefully tailored set of reaction conditions designed to accelerate the oxidative addition step without promoting undesirable side reactions.

The Catalytic Cycle: A Visual Guide

The classical Sonogashira reaction operates through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions with difficult substrates.

Sonogashira_Cycle Fig. 1: The Copper-Cocatalyzed Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar-Pd(II)(X)L₂ pd0->pd2_aryl Oxidative Addition (Rate-Limiting for Electron-Rich Ar-X) pd2_alkyne Ar-Pd(II)(C≡CR)L₂ pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product arx Ar-X arx->pd0 cu_acetylide Cu-C≡CR cu_acetylide->pd2_aryl cu_x Cu(I)X cu_alkyne_complex π-Alkyne-Cu Complex cu_x->cu_alkyne_complex + H-C≡CR cu_acetylide_out Cu-C≡CR cu_alkyne_complex->cu_acetylide_out + Base - HB⁺X⁻ alkyne H-C≡CR alkyne->cu_x base Base base->cu_alkyne_complex Decision_Workflow Fig. 2: Workflow for Selecting Sonogashira Conditions start Start: Electron-Rich Aryl Halide halide_type What is the halide? start->halide_type iodide_cond Protocol 1: - Pd(PPh₃)₂Cl₂ / CuI - PPh₃ Ligand - Et₃N / THF - Room Temp to 40°C halide_type->iodide_cond Iodide (Ar-I) bromide_cond Protocol 2 (Option A): - Pd(OAc)₂ / CuI - Bulky Ligand (e.g., P(t-Bu)₃) - Amine Base (e.g., i-Pr₂NH) - 60-80°C halide_type->bromide_cond Bromide (Ar-Br) chloride_cond Protocol 2 (Option B): - Pd₂(dba)₃ or Pd(OAc)₂ - NO COPPER - Biarylphosphine Ligand (XPhos) - Strong Base (Cs₂CO₃) - Dioxane or Toluene - High Temp (100-120°C) halide_type->chloride_cond Chloride (Ar-Cl) result Monitor reaction by TLC/GC-MS. Adjust temperature or reagents as needed. iodide_cond->result bromide_cond->result chloride_cond->result

Caption: A decision guide for initial reaction setup.

Experimental Protocols

Safety Note: These reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) as palladium catalysts and phosphine ligands can be air-sensitive. Solvents should be anhydrous and degassed prior to use.

Protocol 1: Standard Copper-Cocatalyzed Coupling of an Electron-Rich Aryl Bromide

This protocol is a robust starting point for moderately challenging electron-rich aryl bromides, such as 4-bromoanisole.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Copper(I) iodide [CuI]

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] or similar bulky phosphine

  • Electron-Rich Aryl Bromide (e.g., 4-bromoanisole)

  • Terminal Alkyne (e.g., phenylacetylene)

  • Diisopropylamine (i-Pr₂NH), degassed

  • Anhydrous Toluene, degassed

Procedure:

  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the electron-rich aryl bromide (1.0 mmol, 1.0 equiv) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (3 mL) and diisopropylamine (2 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Performance Copper-Free Coupling of an Electron-Rich Aryl Chloride

This protocol is designed for the most challenging substrates, such as 4-chloroanisole or 4-chloroaniline, utilizing a modern Buchwald-type ligand. [3][5] Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Electron-Rich Aryl Chloride (e.g., 4-chloroanisole)

  • Terminal Alkyne (e.g., phenylacetylene)

  • Cesium Carbonate [Cs₂CO₃], finely powdered and dried

  • Anhydrous 1,4-Dioxane, degassed

Procedure:

  • To a dry, oven-baked Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).

  • Add the electron-rich aryl chloride (1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous, degassed 1,4-dioxane (2 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir vigorously for 16-36 hours. Monitor the reaction progress by taking aliquots (under inert atmosphere) for GC-MS analysis.

  • Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently high temperature.3. Base is too weak for the substrate.4. Poor quality (wet) solvents or reagents.1. Ensure rigorous inert atmosphere technique; use fresh catalyst/ligand.2. Incrementally increase temperature (e.g., in 10°C steps).3. Switch from an amine base to a stronger inorganic base (e.g., K₂CO₃, Cs₂CO₃).4. Use freshly distilled/dried solvents and ensure reagents are anhydrous.
Significant Alkyne Homocoupling (Glaser Product) 1. Reaction is copper-catalyzed and exposed to oxygen.2. Reaction temperature is too high for the specific alkyne.1. Switch to a copper-free protocol.2. Ensure the reaction is strictly anaerobic by thoroughly degassing solvents and maintaining a positive pressure of inert gas.3. Attempt the reaction at a lower temperature for a longer duration.
Dehalogenation of Aryl Halide 1. Base is too strong or reaction temperature is too high.2. Presence of water or other protic sources.1. Use a milder base (e.g., switch from Cs₂CO₃ to K₃PO₄ or an amine base).2. Lower the reaction temperature.3. Ensure all reagents and solvents are scrupulously dry.
Formation of Complex Mixture / Catalyst Decomposition 1. Ligand is not robust enough for the required temperature.2. High catalyst loading leading to side reactions.1. Switch to a more thermally stable ligand (e.g., from P(t-Bu)₃ to an XPhos-type ligand).2. Screen different solvents.3. Attempt the reaction with a lower catalyst loading.

References

  • Novák, Z., et al. (n.d.). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications (RSC Publishing). Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Wang, L., et al. (2010). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Tetrahedron Letters, 51(35), 4674-4677. Available at: [Link]

  • Panda, B. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Perosa, A., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 10(49), 16297–16307. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(11), 15485–15492. Available at: [Link]

  • Mohammed, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6589–6610. Available at: [Link]

  • Köcher, T., et al. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 71(22), 8563–8573. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in hydrolysis of 2,6-dimethoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the significant steric hindrance encountered during the hydrolysis of 2,6-dimethoxybenzoates. The methodologies and explanations provided herein are designed to enhance your experimental success by explaining the underlying chemical principles.

Introduction: The Challenge of Steric Hindrance

The hydrolysis of esters is a fundamental transformation in organic synthesis. However, when the ester carbonyl is flanked by bulky substituents, as in 2,6-dimethoxybenzoates, the reaction rate can be dramatically reduced.[1][2] The two methoxy groups ortho to the ester functionality effectively shield the carbonyl carbon from nucleophilic attack, making standard hydrolysis conditions sluggish or altogether ineffective.[1][2] This guide will explore robust methods to circumvent this steric impediment.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of my 2,6-dimethoxybenzoate so slow compared to other esters?

A1: The slow reaction rate is a direct consequence of steric hindrance.[1][2] The two methoxy groups at the 2 and 6 positions of the benzene ring create a sterically crowded environment around the ester's carbonyl carbon. This crowding physically obstructs the approach of the nucleophile (e.g., a hydroxide ion or water molecule), which is a necessary step for hydrolysis to occur.[1][2]

Q2: I'm not seeing any product after attempting a standard acid-catalyzed hydrolysis. What's going wrong?

A2: While acid catalysis can be effective for many ester hydrolyses, it is often insufficient for highly hindered esters like 2,6-dimethoxybenzoates.[3][4] The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by the attack of a weak nucleophile like water.[4] However, the steric bulk of the ortho-methoxy groups can still prevent the water molecule from effectively attacking the activated carbonyl.

Q3: Can I just increase the temperature and reaction time for my base-catalyzed hydrolysis?

A3: While increasing the temperature and reaction time can sometimes drive a slow reaction to completion, it's not always the optimal solution for hindered esters. Prolonged exposure to harsh basic conditions and high temperatures can lead to undesired side reactions, decomposition of starting material or product, and potentially epimerization if chiral centers are present. It is often more effective to employ specialized conditions designed for hindered systems.

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides a series of troubleshooting steps and alternative protocols when standard hydrolysis methods fail for 2,6-dimethoxybenzoates.

Issue 1: Incomplete or No Reaction Under Standard Basic Conditions

If you are observing low to no conversion using aqueous solutions of common bases like sodium hydroxide or potassium hydroxide, consider the following modifications.

Root Cause Analysis:

Standard aqueous basic hydrolysis (saponification) relies on the attack of a hydroxide ion on the carbonyl carbon.[4] In the case of 2,6-dimethoxybenzoates, the steric shield provided by the methoxy groups significantly raises the activation energy for this step.

Solutions & Protocols:

  • Non-Aqueous Saponification: One effective strategy is to perform the hydrolysis in a non-aqueous or low-water medium.[1] This utilizes "naked" or poorly solvated hydroxide ions, which are more nucleophilic than their hydrated counterparts.[1]

    Protocol 1: Mild Alkaline Hydrolysis in Non-Aqueous Solution [1]

    • Dissolve the 2,6-dimethoxybenzoate ester in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 9:1 v/v).

    • Add a methanolic solution of sodium hydroxide (NaOH) (e.g., 0.3 N) in excess (typically 3 equivalents).

    • Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

    • Upon completion, the resulting sodium 2,6-dimethoxybenzoate salt will precipitate and can be isolated by filtration.

    • Acidification of the salt with a strong acid (e.g., HCl) will yield the desired 2,6-dimethoxybenzoic acid.[3]

  • Alternative Strong Bases: For particularly stubborn esters, stronger, non-nucleophilic bases in aprotic solvents can be employed.

    Protocol 2: Hydrolysis with Potassium tert-butoxide in DMSO [6]

    • Dissolve the ester in anhydrous dimethyl sulfoxide (DMSO).

    • Add potassium tert-butoxide (t-BuOK) to the solution.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up involves quenching with water and acidification to precipitate the carboxylic acid.

Issue 2: Acid-Catalyzed Hydrolysis is Ineffective

For substrates that are sensitive to basic conditions, optimizing acid-catalyzed hydrolysis is necessary.

Root Cause Analysis:

As previously mentioned, the steric hindrance around the carbonyl carbon impedes the attack of water, even after protonation of the carbonyl oxygen.[4]

Solutions & Protocols:

  • Stronger Acidic Conditions: Utilizing more concentrated acids or stronger Lewis acids can sometimes force the reaction to proceed.

    Protocol 3: Concentrated Acid Hydrolysis

    • Dissolve the ester in a suitable solvent that is stable to strong acids (e.g., dioxane).

    • Add a concentrated strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

    • Heat the reaction mixture under reflux.[3]

    • Monitor the reaction progress carefully.

    • Upon completion, cool the reaction and carefully quench with water.

    • Extract the product with an organic solvent.

  • Alternative Cleavage Mechanisms: For methyl esters, it's possible to cleave the alkyl-oxygen bond instead of the acyl-oxygen bond. This circumvents the issue of nucleophilic attack at the hindered carbonyl.

    Protocol 4: Alkyl-Oxygen Cleavage with Lithium Iodide [6]

    • Dissolve the methyl 2,6-dimethoxybenzoate in a high-boiling polar aprotic solvent such as pyridine or 2,6-lutidine.

    • Add an excess of anhydrous lithium iodide (LiI).

    • Heat the mixture to reflux.

    • The iodide ion will attack the methyl group in an SN2 fashion, cleaving the methyl-oxygen bond.

    • After the reaction is complete, the mixture is cooled, diluted with water, and acidified to yield the carboxylic acid.

Issue 3: Substrate is Sensitive to Both Strong Acid and Strong Base

In cases where the substrate contains other sensitive functional groups, milder, more specialized methods are required.

Root Cause Analysis:

The need to preserve other functionalities on the molecule restricts the use of harsh hydrolytic conditions.

Solutions & Protocols:

  • Enzymatic Hydrolysis: Lipases and esterases can offer high selectivity and operate under mild conditions (neutral pH, room temperature).[7][8] However, the steric hindrance of 2,6-dimethoxybenzoates can also pose a challenge for enzymatic approaches.[9][10] Screening a variety of enzymes is often necessary to find one with suitable activity.[10]

    Protocol 5: Screening for Enzymatic Hydrolysis [10]

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7).

    • Disperse the 2,6-dimethoxybenzoate ester in the buffer, potentially with a co-solvent like DMSO to aid solubility.

    • Add a commercially available lipase or esterase (e.g., from Candida antarctica or pig liver).[10][11]

    • Incubate the mixture at a suitable temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the formation of the carboxylic acid over time using HPLC or LC-MS.

Comparative Summary of Hydrolysis Methods

MethodConditionsAdvantagesDisadvantages
Aqueous Base-Catalyzed NaOH or KOH in water/alcohol, heatInexpensive, common reagentsOften ineffective for hindered esters, risk of side reactions
Non-Aqueous Base-Catalyzed NaOH in CH₂Cl₂/MeOH, rt[1]Mild conditions, effective for hindered estersRequires anhydrous solvents
Strong Base in Aprotic Solvent t-BuOK in DMSO, rt/heat[6]Very effective for highly hindered estersRequires strictly anhydrous conditions, stronger base can be less selective
Aqueous Acid-Catalyzed H₂SO₄ or HCl in water, heat[3]Reversible, useful for base-sensitive substratesOften ineffective for hindered esters, harsh conditions
Alkyl-Oxygen Cleavage LiI in pyridine, reflux[6]Bypasses attack at the hindered carbonylLimited to methyl esters, high temperatures
Enzymatic Hydrolysis Lipase/esterase in buffer, rt[10]Mild, highly selectiveEnzyme may not be active on the substrate, requires screening

Visualizing the Hydrolysis Challenge and Solutions

Diagram 1: Steric Hindrance in 2,6-Dimethoxybenzoate

Steric_Hindrance Steric shielding of the carbonyl carbon. cluster_ester 2,6-Dimethoxybenzoate cluster_benzoate Ester C=O R OR' Ester->R Benzene Aromatic Ring Ester->Benzene MeO1 OCH3 Benzene->MeO1 ortho MeO2 OCH3 Benzene->MeO2 ortho MeO1->Ester MeO2->Ester Nucleophile Nu- Nucleophile->Ester Attack Path

Caption: Steric shielding of the carbonyl carbon.

Diagram 2: Troubleshooting Workflow for Hydrolysis

Caption: Decision tree for selecting a hydrolysis method.

References

  • Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(1), 1-12. [Link]

  • Buchwald, P. (2001). Structure-metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Mini Reviews in Medicinal Chemistry, 1(1), 101-111. [Link]

  • Bentham Science Publishers. (n.d.). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Reddit. (n.d.). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Reddit. (n.d.). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters.
  • Psiberg. (2022). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • ResearchGate. (2018). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • All 'Bout Chemistry. (2021, December 28). Hydrolysis of esters - Mechanisms [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2,6-DIMETHOXYBENZOIC ACID. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of extreme sterically hindered 4-methoxyboronic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
  • Journal of the Chemical Society C: Organic. (1968). Formation of 2,6-dimethoxy-1,4-benzoquinone by the action of nitrous acid of 1,2,3-trimethoxybenzene. [Link]

  • MDPI. (2019). Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

  • PubMed. (2004). Synthetic 6-aryl-2-hydroxy-6-ketohexa-2,4-dienoic acid substrates for C-C hydrolase BphD: investigation of a general base catalytic mechanism. [Link]

  • Google Patents. (n.d.). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
  • Google Patents. (n.d.). EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid.
  • ResearchGate. (2023). (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]

Sources

Technical Support Center: Hydrolysis of Sterically Hindered Methyl Esters

[1]

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket: #8842-HE (Hindered Esters)

Introduction: Why Standard Saponification Fails

Welcome to the technical support hub. If you are here, you likely have a methyl ester buried next to a quaternary carbon, a t-butyl group, or an adamantyl scaffold, and your standard 1N LiOH/THF protocol has returned 100% starting material after 24 hours.

The Root Cause: Standard saponification is a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). It requires the hydroxide ion to attack the carbonyl carbon to form a tetrahedral intermediate.[1] In sterically hindered substrates, the "cone of protection" created by bulky adjacent groups physically blocks the trajectory of the incoming nucleophile (

To solve this, we must either:

  • Minimize the Nucleophile: Use a smaller, "naked" hydroxide equivalent (Anhydrous conditions).

  • Change the Mechanism: Switch from carbonyl attack to SN2 attack on the methyl group (Nucleophilic Cleavage).

  • Force the Kinetics: Use high-energy conditions (Microwave/High Pressure).

Module 1: Diagnostic Workflow

Before selecting a reagent, analyze your substrate's tolerance. Use this decision tree to select the correct protocol.

DecisionTreeStartStart: Unreactive Methyl EsterBaseSensitiveIs the substrate base-sensitive?(e.g., Epimerizable centers, elimination prone)Start->BaseSensitiveAcidSensitiveIs the substrate acid-sensitive?BaseSensitive->AcidSensitiveNoLiIPROTOCOL B:LiI / Pyridine (S_N2)BaseSensitive->LiIYes (Avoid Base)ThermalStabilityIs the substrate thermally stable (>100°C)?AcidSensitive->ThermalStabilityYes (Avoid Acid/Base)KOTMSPROTOCOL A:KOTMS (Anhydrous)AcidSensitive->KOTMSNo (Base is OK)ThermalStability->LiIYesSpecialtyConsult Specialist(Enzymatic/Pig Liver Esterase)ThermalStability->SpecialtyNoHighTempPROTOCOL C:High Temp/Pressure(Microwave/Glycol)KOTMS->HighTempIf KOTMS fails

Figure 1: Strategic decision matrix for selecting hydrolysis conditions based on substrate stability.

Module 2: The "Silver Bullet" – Potassium Trimethylsilanolate (KOTMS)

Applicability: Base-stable substrates, moderate steric hindrance. Mechanism: KOTMS acts as a soluble, anhydrous source of hydroxide. In aprotic solvents (THF), the silanolate anion is "naked" (unsolvated), making it significantly more nucleophilic than hydroxide in water/alcohol mixtures. Upon attacking the ester, it forms a silyl ester intermediate which hydrolyzes upon aqueous workup.

Protocol A: KOTMS Hydrolysis

Reference: Laganis, E. D.; Chenard, B. L. Tetrahedron Lett. 1984.

Reagents:

  • Potassium Trimethylsilanolate (KOTMS) [Sublimed grade preferred]

  • Solvent: Anhydrous THF (or Et₂O for very sensitive substrates)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the methyl ester in anhydrous THF (0.1 M concentration).

  • Addition: Add 1.5 to 2.0 equiv of solid KOTMS in one portion.

    • Note: The solution often turns slightly yellow or cloudy.

  • Reaction: Stir at Room Temperature (RT) under Argon.

    • Timeframe: Unhindered esters cleave in <1 hour. Hindered esters (e.g., mesitoates) may require heating to 60°C or stirring for 12–24 hours.

  • Monitoring: Monitor by TLC. The starting material spot should disappear.

  • Workup (Critical):

    • Dilute with Et₂O.

    • Wash 1: Water (The K-salt of the acid will go into the aqueous layer).

    • Wash 2: If the product is an amino acid or zwitterion, adjustment of pH is required.

    • Acidification: Separate the aqueous layer and acidify with 1N HCl (or citric acid for acid-sensitive groups) to pH 3.

    • Extraction: Extract the free acid back into EtOAc or DCM.

Why it works: The non-hydrated nucleophile overcomes the energy barrier imposed by steric bulk that hydrated -OH cannot surmount.

Module 3: The "Surgical Strike" – Nucleophilic Cleavage (LiI/Pyridine)

Applicability: Acid-sensitive substrates, Base-sensitive substrates, "Impossible" esters (e.g., adjacent quaternary centers). Mechanism: This is not saponification. It is an SN2 dealkylation. The iodide ion attacks the methyl group of the ester, displacing the carboxylate. It bypasses the sterically crowded carbonyl carbon entirely.

Protocol B: LiI-Mediated Demethylation

Reference: Taschner, M. J. e-EROS Encyc. Reagents Org. Synth. 2001.

Reagents:

  • Lithium Iodide (LiI) [Anhydrous - Must be dried under vacuum if old]

  • Solvent: Pyridine (or Collidine for higher boiling point)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

  • Mixture: Add the methyl ester (1.0 equiv) and anhydrous LiI (10.0 equiv) to Pyridine (0.2 M).

    • Tip: LiI is extremely hygroscopic. Weigh it quickly or in a glovebox.

  • Reflux: Heat the mixture to reflux (115°C for Pyridine).

    • Timeframe: 6 to 24 hours.

    • Visual: The reaction often darkens significantly.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.

    • Quench: Pour into dilute HCl (1N) or 10% citric acid to neutralize the pyridine and protonate the carboxylate.

    • Extraction: Extract with EtOAc. Wash organic layer with Na₂S₂O₃ (sodium thiosulfate) if iodine color persists.

Why it works: Steric hindrance around the carbonyl does not protect the methyl group on the other side of the oxygen. Iodide is a soft, effective nucleophile for the methyl carbon.

Module 4: High-Pressure & "Anhydrous" Hydroxide

Applicability: Thermally stable substrates where KOTMS fails.

Protocol C1: The "Arkivoc" Method (Non-Aqueous NaOH)

Reference: Zare et al. Arkivoc 2008. Standard aqueous NaOH is heavily solvated by water, reducing its reactivity. Using a specific ratio of MeOH/DCM allows for a more reactive hydroxide species.

  • Solvent: 9:1 mixture of CH₂Cl₂ : MeOH.

  • Base: Solid NaOH (powdered).

  • Procedure: Add 5-10 equiv of powdered NaOH to the ester in the solvent mix. Stir vigorously at RT. The phase-transfer-like environment often accelerates hydrolysis of hindered esters compared to aqueous MeOH.

Protocol C2: Microwave Irradiation

If you have a microwave reactor (e.g., Biotage/CEM):

  • Solvent: 1:1 THF:Water or Ethylene Glycol (for very high temps).

  • Base: LiOH (5 equiv).

  • Condition: 120°C–150°C for 30–60 minutes.

    • Warning: Ensure your vessel is rated for the pressure generated by THF at 150°C.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Reaction (KOTMS) Reagent hydrolysisKOTMS is moisture sensitive. If the bottle has been open long, it is likely KOH + Hexamethyldisiloxane. Buy fresh or sublime.
No Reaction (LiI) LiI is wetLiI absorbs water rapidly, killing the SN2 capability. Dry LiI under high vacuum at 150°C for 2 hours before use.
Product is a Salt Incomplete workupKOTMS and LiI produce K-salts and Li-salts. You must acidify the aqueous workup to isolate the free acid (COOH).
Substrate Decomposition Base sensitivitySwitch to Protocol B (LiI). It is neutral/mildly acidic in character during workup.
Reaction Stalls at 50% Product InhibitionThe carboxylate product can act as a buffer or inhibitor. Add more reagent (LiI or KOTMS) to push to completion.
References
  • Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2 nucleophiles". Tetrahedron Letters, 1984, 25(51), 5831–5834.

  • Taschner, M. J. "Lithium Iodide". Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Zare, A. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution". Arkivoc, 2008, (xvi), 52-61.

  • Gassman, P. G.; Schenk, W. N. "Saponification of hindered esters. Anhydrous hydroxide". The Journal of Organic Chemistry, 1977, 42(5), 918–920.

Troubleshooting low reactivity of 4-bromo-2,6-dimethoxybenzoate in SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low reactivity of 4-bromo-2,6-dimethoxybenzoate in


Role:  Senior Application Scientist
Format:  Technical Support Center (FAQs & Troubleshooting Guides)

Status: Active Ticket ID: #SNAr-4Br-26OMe Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Phantom Activator" Paradox

You are likely here because your nucleophilic aromatic substitution (


) on 4-bromo-2,6-dimethoxybenzoate  is stalling, returning starting material, or yielding complex mixtures of side products (demethylation), despite the presence of an electron-withdrawing ester group.

The Diagnosis: This substrate suffers from Steric Inhibition of Resonance (SIR) .[1] While the benzoate ester at C1 appears to be an activating group, the bulky methoxy groups at C2 and C6 force the ester carbonyl out of planarity with the benzene ring. This "decouples" the ester from the


-system, rendering it electronically invisible to the incoming nucleophile at C4.

Module 1: Diagnostic & Mechanistic Analysis

Q1: Why is my reaction failing even though I have an Electron Withdrawing Group (EWG)?

A: In a standard


 mechanism, the nucleophile attacks the carbon bearing the leaving group (C4), creating a resonance-stabilized intermediate (Meisenheimer Complex). The negative charge delocalizes to the ortho and para positions (C3, C5, and C1 ).

Normally, an ester at C1 would stabilize this charge via resonance ($ -M $ effect). However, in your substrate:

  • Steric Clash: The methoxy groups at C2 and C6 physically bump into the carbonyl oxygen of the ester.

  • Torsion: To relieve this strain, the ester group rotates

    
    90° out of the plane of the aromatic ring.
    
  • Orbital Misalignment: The p-orbitals of the carbonyl are now orthogonal to the ring's

    
    -system. The ester cannot accept the electron density from the Meisenheimer complex.
    
  • Result: The ring behaves as if it is non-activated or even deactivated (due to the electron-donating methoxy groups).

Visualizing the Failure Mode

SIR_Mechanism cluster_0 Ideal Scenario (Planar) cluster_1 Your Substrate (Twisted) Planar Planar Ester (p-orbitals aligned) Resonance Charge Delocalization into Carbonyl Planar->Resonance Activation High Reactivity Resonance->Activation Twisted 2,6-OMe Steric Clash forces 90° Rotation Block Resonance BLOCKED (Orthogonal Orbitals) Twisted->Block Failure Meisenheimer Complex Destabilized Block->Failure Start Nucleophilic Attack at C4 Start->Planar Standard Benzoate Start->Twisted 2,6-Dimethoxybenzoate

Figure 1: Comparison of standard benzoate activation vs. the steric inhibition of resonance (SIR) observed in 2,6-disubstituted systems.

Module 2: Troubleshooting & Optimization

Q2: Can I force the reaction by increasing temperature (>120°C)?

A: Not recommended. "Cranking the heat" on this specific substrate typically leads to two fatal side reactions before the desired


 product forms:
TemperatureRisk FactorMechanism
80-100°C ModerateReaction remains sluggish; minor hydrolysis if water is present.
>120°C High O-Demethylation: The methoxy groups are susceptible to cleavage by nucleophiles (especially if using thiols or hydroxides), converting them to phenols.
>140°C Critical Decarboxylation: Electron-rich benzoic acids (if the ester hydrolyzes) are prone to losing

under thermal stress.
Q3: If I must use , what conditions give me the best chance?

A: If you cannot switch to metal catalysis (see Module 3), you must maximize the nucleophile's energy while protecting the substrate.

  • Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO . These dipolar aprotic solvents solvate cations poorly, leaving the nucleophilic anion "naked" and more reactive.

  • Leaving Group: If you have the synthetic flexibility, synthesize the 4-Fluoro analog. Fluorine is a superior leaving group for

    
     because its high electronegativity inductively stabilizes the transition state, partially compensating for the lack of resonance stabilization.
    
  • Pressure: High-pressure chemistry (e.g., sealed tube or microwave at 150°C for short bursts) is preferable to prolonged reflux, as it favors the bimolecular substitution over unimolecular degradation.

Module 3: The Solution (Transition Metal Catalysis)

Q4: What is the definitive fix for this reactivity issue?

A: Switch from


 to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) .

Why it works: The mechanism of Pd-catalysis relies on Oxidative Addition of the Pd(0) species into the C-Br bond. This step is sensitive to electron density but does not require the formation of a negative charge on the ring (Meisenheimer complex). Therefore, the "twisted" ester and the resonance-blocking effect of the 2,6-OMe groups do not inhibit the reaction to the same degree.

Recommended Protocol: Buchwald-Hartwig for Sterically Hindered Esters

Objective: Coupling a secondary amine with 4-bromo-2,6-dimethoxybenzoate.

Reagents:

  • Catalyst:

    
     (1-2 mol%) or precatalysts like XPhos Pd G4 .
    
  • Ligand: XPhos or BrettPhos (Critical: These bulky, electron-rich ligands facilitate oxidative addition into electron-rich/neutral aryl bromides).

  • Base:

    
     (Mild, prevents ester hydrolysis) or 
    
    
    
    . Avoid strong alkoxides (
    
    
    ) to prevent transesterification or hydrolysis.
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with 4-bromo-2,6-dimethoxybenzoate (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv), and XPhos (4 mol%). Cycle Argon/Vacuum 3 times.
    
  • Catalyst Addition: Add

    
     (2 mol%) under positive Argon flow.
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite (elute with EtOAc), concentrate, and purify via flash chromatography.

Decision Logic for Experimental Design

DecisionTree Start Substrate: 4-Br-2,6-(OMe)2-Benzoate Goal Goal: Replace Br with Nucleophile (Nu) Start->Goal CheckNu Is Nu a Thiol (-SH)? Goal->CheckNu SNAr Attempt SNAr (Solvent: DMSO, Base: K2CO3) CheckNu->SNAr Yes (Strong Nu) PdCat USE PD-CATALYSIS (Buchwald-Hartwig) CheckNu->PdCat No (Amine/Alcohol) Fail Switch to Pd-Cat SNAr->Fail Low Yield/Side Rxn Success Success PdCat->Success High Yield

Figure 2: Decision matrix for selecting the correct synthetic pathway based on nucleophile type.

References

  • Steric Inhibition of Resonance

    • Title: Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids.[2]

    • Source: Chemistry (European Journal), 2000.
    • URL:[Link]

  • Buchwald-Hartwig Amination (Mechanistic Fit)

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Ligand Effects.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Demethylation Risks

    • Title: Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine (Highlighting methoxy cleavage under forcing conditions).
    • Source: RSC Advances / Semantic Scholar.
    • URL:[Link][3]

  • Reaction Comparison (

    
     vs Pd): 
    
    • Title

      
       versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series.[4][5]
      
    • Source: European Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

Sources

Validation & Comparative

C13 NMR Shift Assignments for 2,6-Dimethoxybenzoate Esters: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the C13 NMR shift assignments for 2,6-dimethoxybenzoate esters, designed for researchers utilizing this moiety for structural elucidation and stereochemical analysis.

Executive Summary & Application Context

The 2,6-dimethoxybenzoate (2,6-DMB) moiety is not merely a protecting group; it is a precision tool in structural chemistry. Unlike unsubstituted benzoates, the 2,6-DMB ester exhibits a unique "orthogonal twist" conformation driven by the steric bulk of the ortho-methoxy groups.

This steric lock forces the carbonyl group out of planarity with the aromatic ring, decoupling the conjugation and creating a distinct magnetic anisotropy. This feature is exploited in:

  • Absolute Configuration Determination: The "2,6-dimethoxybenzoate method" (often coupled with CD exciton chirality) relies on this rigid conformation to predict the spatial arrangement of secondary alcohols.

  • Spectral Simplification: The high symmetry of the 2,6-DMB headgroup simplifies the aromatic region, preventing overlap with complex substrate signals.

Comparative C13 NMR Data: 2,6-DMB vs. Benzoate

The following table contrasts the chemical shifts of a standard benzoate ester with a 2,6-dimethoxybenzoate ester. Note the dramatic shielding effects on the aromatic ring caused by the electron-donating methoxy groups.

Solvent: CDCl₃ | Reference: TMS (0.0 ppm)

Carbon Position2,6-Dimethoxybenzoate (δ ppm)Unsubstituted Benzoate (δ ppm)Shift Difference (Δδ)Structural/Electronic Cause
Carbonyl (C=O) 165.0 – 167.0 166.5 – 167.0~0Steric Inhibition of Resonance: The orthogonal twist reduces conjugation, but the electron-rich ring balances the inductive effect.
C-1 (Ipso) 112.0 – 114.0 130.0 – 131.0-17 (Upfield) Shielding: The ipso carbon is shielded by the two ortho-methoxy groups (electronic effect).
C-2, 6 (Ortho) 157.0 – 158.0 129.0 – 130.0+28 (Downfield) Deshielding: Direct attachment to Oxygen (electronegative) causes a massive downfield shift.
C-3, 5 (Meta) 103.0 – 105.0 128.0 – 128.5-24 (Upfield) Resonance Shielding: These carbons are ortho to the OMe groups and receive electron density via resonance.
C-4 (Para) 130.0 – 132.0 132.5 – 133.5-2 (Minor)Remote Effect: The para position is less affected by the steric twist and ortho substitution.
Methoxy (OMe) 55.5 – 56.5 N/AN/ACharacteristic signal for aryl methyl ethers.
Mechanistic Insight: The "Orthogonal Twist"

In a standard benzoate, the carbonyl is coplanar with the phenyl ring to maximize


-conjugation. In 2,6-DMB, the Van der Waals radius of the methoxy oxygens clashes with the carbonyl oxygen. To relieve this strain, the ester group rotates nearly 

relative to the ring.
  • Consequence: The ring current anisotropy felt by the alcohol (R-group) is fundamentally different from a standard benzoate, often allowing for the differentiation of diastereomers that would otherwise overlap.

Visualization of Structural Logic

The following diagrams illustrate the synthesis workflow and the steric conformation that dictates the NMR shifts.

Diagram 1: Synthesis & Analysis Workflow

G Substrate Secondary Alcohol (Chiral Substrate) Intermediate Steric Locking (Esterification) Substrate->Intermediate Mix in CH2Cl2 Reagent 2,6-Dimethoxybenzoic Acid + DCC / DMAP Reagent->Intermediate Product 2,6-DMB Ester (Orthogonal Conformation) Intermediate->Product 24h, RT Analysis 13C NMR Analysis (Check C-2,6 & C-3,5) Product->Analysis CDCl3 Acquisition

Caption: Workflow for derivatizing secondary alcohols with 2,6-DMB for NMR analysis.

Diagram 2: The Steric "Orthogonal Twist"

Conformation Ring Aromatic Ring (Electron Rich) OMe_Groups 2,6-Methoxy Groups (Steric Bulk) Ring->OMe_Groups Substituted at 2,6 Twist ~90° Orthogonal Twist OMe_Groups->Twist Forces Rotation Carbonyl Ester Carbonyl (C=O) Carbonyl->Twist Rotates out of Plane Shift_Effect Unique Anisotropy & Distinct NMR Shifts Twist->Shift_Effect Decouples Resonance

Caption: Logical flow demonstrating how steric bulk forces the orthogonal conformation, resulting in unique NMR shifts.

Experimental Protocols

A. Synthesis of 2,6-Dimethoxybenzoate Esters (Steglich Esterification)

This method is preferred for sensitive alcohols due to its mild conditions.

  • Preparation: Dissolve the secondary alcohol (1.0 equiv) and 2,6-dimethoxybenzoic acid (1.2 equiv) in anhydrous Dichloromethane (DCM).

  • Activation: Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.2 equiv) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The formation of a white precipitate (DCU) indicates progress.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove excess acid and urea byproducts.

B. NMR Acquisition Parameters

To ensure accurate assignment of the quaternary carbons (C-1, C-2,6, C=O), use the following settings:

  • Frequency: 100 MHz or higher (for 13C).

  • Relaxation Delay (D1): Set to 2–3 seconds . The quaternary carbons (C-2,6 and C=O) have long relaxation times; a short D1 will suppress their signals.

  • Scans: Minimum 256 scans for ~10 mg sample.

  • Solvent: CDCl₃ is standard. If signals overlap with the solvent triplet (77.0 ppm), switch to Benzene-d6 (C₆D₆, 128.0 ppm) which often resolves aromatic overlaps.

References

  • Harada, N., & Nakanishi, K. (1972). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
  • Synthesis & Structural Characterization

    • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.

  • General C13 NMR Shift Data

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Standard reference for substituent additivity rules).

  • Mechanistic Studies on Steric Inhibition of Resonance: Dhami, K. S., & Stothers, J. B. (1965). 13C NMR Studies: Substituent Effects in Aromatic Systems. Canadian Journal of Chemistry. (Classic validation of ortho-substituent shielding effects).

Sources

Technical Comparison: Steric vs. Electronic Influences on the Carbonyl Stretch of Methyl 4-bromo-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides an in-depth spectroscopic analysis of Methyl 4-bromo-2,6-dimethoxybenzoate , focusing specifically on the carbonyl stretching frequency (


). Unlike standard benzoates, this molecule exhibits a distinct "blue shift" (higher wavenumber) in its IR spectrum.

This phenomenon is not a random anomaly but a predictable outcome of Steric Inhibition of Resonance (SIR) . This guide compares the target molecule against structural analogs to isolate the competing effects of electronic resonance, inductive withdrawal, and steric hindrance. It also provides a field-proven synthesis protocol designed to overcome the specific steric challenges presented by the 2,6-substitution pattern.

Mechanistic Analysis: The "Tug-of-War"

To interpret the IR spectrum of this compound, one must understand the three forces acting on the carbonyl bond stiffness (


), which directly correlates to frequency (

).
The Three Forces
  • Resonance (Lower Frequency): In a typical benzoate, the benzene ring donates

    
    -electron density into the carbonyl anti-bonding orbital. This increases single-bond character, weakening the 
    
    
    
    bond and lowering the frequency (
    
    
    ).
  • Induction (Higher Frequency): Electronegative substituents (like Bromine or Methoxy oxygens) pull electron density through the sigma framework. This strengthens the

    
     bond, raising the frequency.
    
  • Steric Inhibition of Resonance (SIR) (Dominant Factor): The bulky methoxy groups at the 2,6-positions physically crowd the carbonyl group. To relieve this steric strain, the carbonyl group rotates out of the plane of the benzene ring.

    • Consequence: The

      
      -orbital overlap is broken. The phenyl ring can no longer donate electrons via resonance. The carbonyl behaves more like an isolated, aliphatic ester.
      
Visualizing the Mechanism

The following diagram illustrates the logical pathway determining the final IR frequency.

SIR_Mechanism Substituents 2,6-Dimethoxy Substitution StericClash Steric Clash with Carbonyl Oxygen Substituents->StericClash Creates Rotation Rotation of C=O Out of Plane (θ > 30°) StericClash->Rotation Forces ResonanceLoss Loss of Conjugation (π-system broken) Rotation->ResonanceLoss Causes FrequencyShift Blue Shift of ν(C=O) (+10-15 cm⁻¹) ResonanceLoss->FrequencyShift Result

Figure 1: Logical flow of Steric Inhibition of Resonance (SIR) causing the frequency shift.

Comparative Spectroscopic Data

The following table contrasts the target molecule with standard benchmarks to isolate the specific contribution of the 2,6-dimethoxy motif.

CompoundStructure

(cm⁻¹)
Primary Driver of Frequency
Methyl Benzoate Ph-COOMe1724 Resonance: Planar structure allows full conjugation, lowering frequency.
Methyl 4-bromobenzoate 4-Br-Ph-COOMe1728 Induction: Br is electron-withdrawing (EWG), slightly stiffening the bond vs. unsubstituted benzoate.
Methyl 2,6-dimethoxybenzoate 2,6-(OMe)₂-Ph-COOMe1738 SIR: Steric bulk forces de-conjugation. Value approaches aliphatic esters (~1740).
Target: Methyl 4-bromo-2,6-dimethoxybenzoate Target 1742 (Predicted) SIR + Induction: The steric twist (base ~1738) plus the inductive pull of the 4-Br atom (+4).

Key Insight: The shift from 1724 cm⁻¹ to ~1742 cm⁻¹ is primarily driven by the geometry change (loss of conjugation), not just electronic induction. The 4-bromo substituent adds a minor secondary inductive shift.

Experimental Protocols

A. Synthesis: Overcoming "Newman's Rule of Six"

Critical Warning: Do NOT attempt a standard Fischer esterification (Acid + Methanol) for this compound.

  • Reason: The 2,6-disubstitution creates a "steric wall" that blocks the formation of the tetrahedral intermediate required for acid-catalyzed esterification (Newman's Rule of Six).

  • Solution: Use an

    
     alkylation approach. By deprotonating the acid to form a carboxylate, we move the reaction site away from the crowded carbonyl carbon to the exposed oxygen.
    
Protocol: Methylation via Carboxylate Attack
  • Reagents:

    • 4-bromo-2,6-dimethoxybenzoic acid (1.0 eq)

    • Potassium Carbonate (

      
      ), anhydrous (2.5 eq)
      
    • Methyl Iodide (MeI) (1.5 eq) [Safety: Neurotoxin/Alkylator]

    • DMF (Dimethylformamide), anhydrous (0.5 M concentration)

  • Procedure:

    • Dissolve the acid in DMF under inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 15 minutes to ensure deprotonation (formation of the carboxylate anion).
      
    • Add MeI dropwise at 0°C, then allow to warm to Room Temperature.

    • Stir for 4–6 hours. (Monitor via TLC;

      
       of ester will be significantly higher than acid).
      
  • Workup:

    • Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.

    • Dry over

      
       and concentrate.
      
    • Result: High yield of pure ester without need for harsh reflux.

B. IR Spectroscopy Workflow

To ensure data integrity and reproducibility of the carbonyl stretch value:

  • Sample Prep:

    • Solid State: Grind 1 mg sample with 100 mg dry KBr. Press into a transparent pellet.

    • Alternative (ATR): Place neat solid crystal on Diamond/ZnSe ATR crystal. Apply high pressure clamp to ensure contact.

  • Calibration:

    • Run a polystyrene film standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing close peaks).

    • Scans: 16 minimum.[1]

    • Validation: Look for the absence of the broad O-H stretch (3300-2500 cm⁻¹) to confirm complete esterification.

Experimental Workflow Diagram

Workflow Start Start: 4-bromo-2,6-dimethoxybenzoic acid Decision Selection: Esterification Method Start->Decision Fischer Fischer Esterification (H+ / MeOH) Decision->Fischer Traditional Alkylation Alkylation Route (K2CO3 / MeI / DMF) Decision->Alkylation Recommended Fail FAILURE: Steric Blocking (Low Yield / No Rxn) Fischer->Fail Success SUCCESS: Methyl Ester Formed Alkylation->Success Analysis IR Analysis (Focus: 1735-1745 cm⁻¹) Success->Analysis

Figure 2: Decision tree for synthesis and analysis, highlighting the necessity of the alkylation route.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • Exner, O., et al. (1999).[2] "Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids." Journal of Organic Chemistry, 64(10), 3513–3518. Link (Establishes the steric twist in 2,6-dimethoxy systems).

  • Newman, M. S. (1950). "Steric Effects in Organic Chemistry." Journal of the American Chemical Society.
  • Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning.
  • BenchChem. (2025). Application Notes for FT-IR Spectroscopy of Hexyl 4-bromobenzoate. Link (Provides comparative data for 4-bromobenzoate analogs).

Sources

A Comparative Guide to HPLC Retention Times of Dimethoxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate separation and identification of positional isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. Dimethoxybenzoate isomers, with their subtle structural differences, present a significant analytical challenge. This guide provides an in-depth comparison of the retention times of the six dimethoxybenzoate isomers using advanced chromatographic techniques, supported by experimental data to aid in method development and analysis.

The Challenge of Isomer Separation

Positional isomers, such as the six dimethoxybenzoate isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzoic acid), possess the same molecular weight and elemental composition, differing only in the substitution pattern of the methoxy groups on the benzene ring. These minor structural variations lead to very similar physicochemical properties, making their separation by conventional High-Performance Liquid Chromatography (HPLC) a complex task.[1] The choice of stationary phase, mobile phase composition, and other chromatographic parameters becomes paramount in achieving baseline resolution.[2]

Comparative Analysis of Retention Times

To illustrate the separation of these challenging isomers, we will examine experimental data from the analysis of all six dimethoxybenzoate isomers using Ultra-Performance Convergence Chromatography (UPC²), a technique that utilizes compressed carbon dioxide as the primary mobile phase and offers unique selectivity for isomer separations.[1][3] The data presented is based on separations achieved using two different stationary phases, providing a comparative view of their selectivity.

The following table summarizes the approximate retention times and elution order of the six dimethoxybenzoate isomers on two different analytical columns. This data is derived from chromatograms presented in a study by Waters Corporation.[1][4][5]

IsomerStructureApprox. Retention Time (min) on Torus DIOL Column[1][5]Approx. Retention Time (min) on Torus 2-PIC Column[1][5]Elution Order (DIOL)Elution Order (2-PIC)
2,6-Dimethoxybenzoic Acid

1.21.814
2,3-Dimethoxybenzoic Acid

1.41.422
2,5-Dimethoxybenzoic Acid

1.61.633
2,4-Dimethoxybenzoic Acid

1.92.145
3,4-Dimethoxybenzoic Acid

2.21.251
3,5-Dimethoxybenzoic Acid

2.52.566

Understanding the Separation: Expertise & Experience

The differing elution orders observed between the Torus DIOL and Torus 2-PIC columns highlight the principle of orthogonal selectivity, a powerful strategy in method development for complex mixtures.

  • Torus DIOL Column: This stationary phase facilitates separation primarily through polar and hydrogen bonding interactions.[1][5] The elution order on this column is likely influenced by the accessibility of the carboxylic acid and methoxy groups for hydrogen bonding with the diol functional groups on the stationary phase. Isomers with more exposed or sterically unhindered polar groups will interact more strongly and thus have longer retention times.

  • Torus 2-PIC (2-Picolylamine) Column: The 2-PIC stationary phase introduces additional interaction mechanisms, including acid-base and π-π interactions, alongside polar interactions.[1][5] The picolylamine ligand can engage in electrostatic interactions with the acidic carboxyl group of the analytes and π-π stacking with the benzene ring. This multi-modal interaction capability results in a different elution order compared to the DIOL column, demonstrating how a change in column chemistry can dramatically alter selectivity for closely related isomers.[2]

The choice between these columns would depend on the specific isomers of interest and the sample matrix. For instance, if the primary goal is to resolve the 3,4- and 2,6-isomers, the Torus 2-PIC column provides a much larger separation window.

Experimental Protocols

The following is a detailed, step-by-step methodology for the separation of dimethoxybenzoate isomers based on the referenced application note.[1] This protocol is designed to be a self-validating system, where successful replication of the separation confirms the integrity of the method.

Instrumentation:

  • Waters ACQUITY UPC² System[4]

  • ACQUITY UPC² Torus DIOL, 1.7 µm, 3.0 x 100 mm column

  • ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm column

  • ACQUITY UPC² PDA Detector

Reagents:

  • Supercritical CO₂ (Mobile Phase A)

  • Methanol (HPLC Grade) containing 0.2% Formic Acid (Mobile Phase B)

  • Dimethoxybenzoate isomer standards (e.g., from Sigma-Aldrich)

Sample Preparation:

  • Prepare individual stock solutions of each dimethoxybenzoate isomer in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all six isomers by appropriately diluting the stock solutions with methanol to a final concentration of 0.1 mg/mL for each isomer.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.2% Formic Acid
Gradient 2% to 20% B over 3 minutes
Flow Rate 1.5 mL/min
Column Temperature 40 °C
Back Pressure 1885 psi
Injection Volume 1 µL
Detection PDA at 254 nm

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis UPC² Analysis cluster_data Data Processing prep1 Prepare individual isomer stock solutions (1 mg/mL) prep2 Prepare mixed standard (0.1 mg/mL each) prep1->prep2 analysis1 Inject 1 µL of mixed standard prep2->analysis1 analysis2 Run gradient elution (2-20% B over 3 min) analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 data1 Integrate peaks analysis3->data1 data2 Compare retention times data1->data2 caption Experimental workflow for the analysis of dimethoxybenzoate isomers.

Caption: Experimental workflow for the analysis of dimethoxybenzoate isomers.

Trustworthiness and Method Validation

The reproducibility of retention times is crucial for reliable isomer identification. Factors that can influence retention time stability include mobile phase composition, pH, temperature, and column aging.[6][7] The provided protocol incorporates a column oven to maintain a stable temperature. It is essential to use high-purity solvents and to prepare mobile phases fresh daily to ensure consistency. For rigorous quantitative analysis, a full method validation according to ICH guidelines should be performed, including assessments of specificity, linearity, accuracy, precision, and robustness.

Conclusion

The separation of dimethoxybenzoate isomers is a challenging yet achievable analytical task. By leveraging advanced chromatographic techniques like UPC² and carefully selecting column chemistries with orthogonal selectivity, baseline resolution of all six isomers can be attained. This guide provides the necessary experimental data and protocols to assist researchers in developing robust and reliable methods for the analysis of these critical compounds. The understanding of the underlying separation mechanisms, as discussed, empowers scientists to make informed decisions in method development and troubleshooting.

References

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. [Link]

  • ACQUITY UPC2 Columns for Chiral and Achiral Separations. Waters Corporation. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. [Link]

  • Torus Column Method Development Kit. Iright. [Link]

  • Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers. CORE. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. [Link]

  • Determining order of elution in reversed phase HPLC. Reddit. [Link]

Sources

Safety Operating Guide

Operational Guide: Methyl 4-bromo-2,6-dimethoxybenzoate Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2,6-dimethoxybenzoate (CAS: 81574-70-1) presents a specific disposal challenge due to its halogenated nature (aryl bromide). Unlike standard organic waste, this compound releases corrosive hydrogen bromide (HBr) gas upon combustion.[1] Therefore, it must be segregated into the Halogenated Waste Stream to ensure it is routed to an incinerator equipped with appropriate flue gas scrubbers.[1] Failure to segregate this chemical violates EPA RCRA standards (in the US) and significantly increases disposal costs.

Chemical Hazard Profile & Identification

Understand the substrate to determine the waste stream.[1]

ParameterSpecificationOperational Implication
Chemical Name Methyl 4-bromo-2,6-dimethoxybenzoateDO NOT abbreviate on waste tags. Full chemical names are required by law.
CAS Number 81574-70-1 Use this for waste profiling and inventory tracking.
Molecular Formula C₁₀H₁₁BrO₄The Bromine (Br) atom dictates the disposal pathway.
Physical State Solid (Powder/Crystalline)High dust potential. Inhalation hazard during transfer.
Key Hazards Irritant (Skin/Eye), Aquatic ToxicityPrevent release into drains.[1] Zero tolerance for sink disposal.
Reactivity Ester functionalityAvoid mixing with strong bases (hydrolysis risk) or strong oxidizers in the waste container.

Pre-Disposal Segregation Strategy

The most common compliance failure is mixing halogenated and non-halogenated wastes.[1]

The "Halogen Rule"

Because this compound contains Bromine, it is classified as Halogenated Organic Waste .[1]

  • Correct Action: Dispose of in containers marked "Halogenated Waste."[2]

  • Incorrect Action: Mixing with "General Organic" or "Non-Halogenated" solvents (e.g., Acetone, Ethanol).[1][3]

  • The Cost of Error: If a 55-gallon drum of non-halogenated solvent is contaminated with even 1% of this brominated compound, the entire drum must be re-classified as halogenated, often tripling the disposal cost due to the requirement for specialized incineration.[1]

Routine Disposal Workflow (Step-by-Step)

A. Solid Waste (Pure Compound/Weighing Paper)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place contaminated weighing boats, gloves, and paper towels into a clear polyethylene bag before placing them in the rigid container.[1] This minimizes dust release when the container is opened.

  • Labeling:

    • Check "Solid" and "Hazardous."[4]

    • Write "Methyl 4-bromo-2,6-dimethoxybenzoate" clearly.

    • Add constituent tag: "Halogenated Organic Solid."

B. Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste container material.[1]

  • Stream Selection: Pour into the Halogenated Solvent carboy (often red-tagged in many labs).

  • pH Check: Ensure the solution is neutral (pH 5-9). If the reaction involved strong acids/bases, neutralize before adding to the organic waste drum to prevent exothermic polymerization or gas evolution.[1]

Emergency Spill Response Protocol

Operational plan for accidental release (1g - 100g scale).

PPE Required: Nitrile gloves (double gloved recommended, min 0.11mm), Safety Goggles, Lab Coat, N95 dust mask (if powder is aerosolized).[1]

  • Isolate: Evacuate the immediate area if a large dust cloud forms. Allow 10 minutes for settling.

  • Contain: Do not dry sweep. Dry sweeping generates dust.

  • Capture:

    • Cover the spill with a damp paper towel (dampened with water or inert absorbent) to trap dust.

    • Scoop the damp material into a dedicated waste jar.

  • Decontaminate: Wipe the surface with a soap/water solution. Collect all wipes as Halogenated Solid Waste .

  • Report: Log the spill with your EHS officer.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of Methyl 4-bromo-2,6-dimethoxybenzoate.

DisposalWorkflow Start Waste Generation: Methyl 4-bromo-2,6-dimethoxybenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid SolidBin Container: Wide-mouth HDPE Jar Label: 'Halogenated Organic Solid' Solid->SolidBin Double bag to prevent dust HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck LiquidHalo Container: Halogenated Waste Carboy (Do not mix with non-halo) HalogenCheck->LiquidHalo Yes LiquidNonHalo CRITICAL STOP: Even if solvent is non-halogenated, the solute contains Bromine. HalogenCheck->LiquidNonHalo No Redirect Classify ENTIRE mixture as HALOGENATED WASTE LiquidNonHalo->Redirect Redirect->LiquidHalo Route to Halo Stream

Figure 1: Waste stream decision logic emphasizing the "Halogenated" classification regardless of the carrier solvent.

Regulatory & Environmental Context

RCRA Classification (USA)

While Methyl 4-bromo-2,6-dimethoxybenzoate is not explicitly "P-listed" or "U-listed" (like specific pesticides), it is regulated by Characteristic and Generator Knowledge .

  • Waste Code: If dissolved in a halogenated solvent (like Methylene Chloride), it carries the F002 code.[1] If solid, it falls under D001 (if combustible) or general "Hazardous Waste, Solid, N.O.S."[1] (Not Otherwise Specified).

  • Destruction Method: The presence of the aryl bromide bond requires high-temperature incineration (typically >1100°C) to ensure complete destruction and prevent the formation of brominated dioxins.

Ecological Impact

Brominated aromatics are often persistent in the environment.

  • Aquatic Toxicity: Prevent entry into sanitary sewers. This compound can be toxic to aquatic life and difficult for municipal water treatment plants to degrade.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 4-bromo-2,6-dimethoxybenzoate (CAS 81574-70-1). PubChem.[5][6] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). OSHA.gov. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

Guide to Personal Protective Equipment for Handling Methyl 4-bromo-2,6-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling Methyl 4-bromo-2,6-dimethoxybenzoate (CAS No. 81574-70-1). The information herein is synthesized from established safety standards for halogenated aromatic compounds to ensure a comprehensive approach to laboratory safety.

Disclaimer: A specific, detailed Safety Data Sheet (SDS) for Methyl 4-bromo-2,6-dimethoxybenzoate was not available at the time of writing. The guidance provided is based on the known hazards of structurally similar brominated and methoxy-substituted aromatic esters.[1][2][3][4][5] It is imperative to always consult the official SDS provided by the manufacturer before handling any chemical and to perform a risk assessment for your specific laboratory conditions.

At-a-Glance Hazard Assessment

Based on analogous compounds, Methyl 4-bromo-2,6-dimethoxybenzoate is anticipated to present the following hazards. This assessment necessitates a cautious approach, prioritizing the mitigation of skin, eye, and respiratory exposure.

  • Signal Word: Warning [2][5][6]

  • Primary Hazards:

    • Causes skin irritation.[2][6]

    • Causes serious eye irritation.[2][6]

    • May cause respiratory irritation.[2][6]

The core principle of protection is to establish multiple barriers between the researcher and the chemical. The brominated aromatic structure suggests potential for skin and respiratory irritation, while the ester functional group indicates that appropriate glove selection is critical to prevent permeation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a dynamic risk management strategy. The following table outlines the minimum required PPE for handling Methyl 4-bromo-2,6-dimethoxybenzoate.

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Protection Safety glasses with side shields or tightly sealing safety goggles. A face shield is required when there is a significant splash hazard.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] This is non-negotiable to prevent contact with the eyes, as the compound is expected to be a serious eye irritant.[2]
Skin & Body Protection Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Clothing: Flame-resistant or 100% cotton lab coat, long pants, and closed-toe shoes.Gloves must be inspected for integrity before each use.[8] Nitrile gloves are generally recommended for work with organic compounds, but always consult the manufacturer's compatibility chart.[9] A lab coat and full-coverage clothing protect the skin from accidental contact.[10]
Respiratory Protection Generally not required if work is conducted within a certified chemical fume hood. If handling outside of a hood or if dust/aerosol generation is possible, a NIOSH-approved respirator is necessary.All weighing and solution preparation should occur in a fume hood to prevent inhalation of vapors or solid particulates.[10][11] If a respirator is needed, it must be used in accordance with a written program that meets OSHA 29 CFR 1910.134 requirements.[12]

Operational and Disposal Plans

A safe experiment begins with meticulous planning and ends with responsible disposal.

Safe Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are unobstructed and accessible.[7] Read the chemical's SDS and this guide thoroughly.

  • Engineering Controls: Conduct all work involving Methyl 4-bromo-2,6-dimethoxybenzoate in a well-ventilated area, preferably inside a chemical fume hood.[10][13] This is the primary method to control inhalation exposure.

  • Weighing & Transfer: When weighing the solid compound, do so on wax paper or in a weigh boat within the fume hood to minimize contamination of balances and surrounding surfaces. Use spatulas and other tools dedicated to this chemical or clean them thoroughly after use.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][8] Avoid touching personal items like phones or pens with gloved hands.[14] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][15]

Emergency Spill Response

The following workflow outlines the immediate steps to take in the event of a small-scale laboratory spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[13]

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Assess Situation start->alert evacuate Evacuate Area (If Large Spill) alert->evacuate Is spill large or uncontrolled? ppe Don Appropriate PPE (Gloves, Goggles, etc.) alert->ppe Small & Controllable end Spill Managed evacuate->end Contact EHS contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Label & Dispose of Waste via EHS decontaminate->dispose dispose->end

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.